molecular formula C6H5FIN B1333773 2-Fluoro-6-iodoaniline CAS No. 886762-73-8

2-Fluoro-6-iodoaniline

Cat. No.: B1333773
CAS No.: 886762-73-8
M. Wt: 237.01 g/mol
InChI Key: KSOZSTHDPDAMKI-UHFFFAOYSA-N
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Preparation Methods

The preparation of 2-Fluoro-6-iodoaniline typically involves a series of chemical reactions. One common method is the reaction of 2-bromo-6-iodoaniline with nitrous acid to form 2-nitro-6-iodoaniline, which is then reduced to this compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Fluoro-6-iodoaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group in intermediates can be reduced to an amino group.

    Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.

Common reagents used in these reactions include nitrous acid for nitration, reducing agents such as hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-6-iodoaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.

    Biology: It can be used in the study of biological pathways and mechanisms due to its unique chemical properties.

    Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting specific molecular pathways.

    Industry: It is used in the production of dyes and other chemical products, leveraging its reactivity and stability.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-iodoaniline involves its interaction with specific molecular targets, depending on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In biological systems, its effects are mediated through its interaction with enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

2-Fluoro-6-iodoaniline can be compared with other halogenated anilines, such as:

    2-Fluoroaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    2-Iodoaniline: Lacks the fluorine atom, affecting its solubility and reactivity.

    4-Fluoro-2-iodoaniline: Has a different substitution pattern, leading to variations in chemical behavior and applications.

The uniqueness of this compound lies in its dual halogenation, which imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-fluoro-6-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOZSTHDPDAMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382468
Record name 2-fluoro-6-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-73-8
Record name 2-Fluoro-6-iodobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886762-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-fluoro-6-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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